Cas no 26638-43-7 (methyl 2-chlorosulfonylbenzoate)
methyl 2-chlorosulfonylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(chlorosulfonyl)benzoate
- 2-(chlorosulfonyl)-benzoicacimethylester
- METHYL-O-(CHLOROSULFONYL)BENZOATE
- CBC
- 2-METHOXYCARBONYLBENZENESULFONYL CHLORIDE
- 2-(CHLOROSULFONYL)BENZOIC ACID METHYL ESTER
- 2-CARBOMETHOXYBENZENESULFONYL CHLORIDE
- O-CARBOMETHOXYBENZENESULFONYLCHLORIDE
- methyl 2-chlorosulfonylbenzoate
- 2-chlorosulfonylbenzoic acid methyl ester
- 2-methoxycarbonyl-benzenesulphonyl chloride
- Benzoic acid,2-(chlorosulfonyl)-,methyl ester
- methoxycarbonylbenzene-o-sulfonyl chloride
- o-methoxy-carbonylbenzenesulfonyl chloride
- ortho-carbomethoxybenzenesulfonyl chloride
- AKOS000264811
- chlorosulfonyl benzoic acid methyl ester
- 26638-43-7
- o-(Carbomethoxy)benzenesulfonyl chloride
- Methyl 2-(chlorosulfonyl)benzoate, tech
- METHYL O-(CHLOROSULFONYL)BENZOATE
- CS-0058569
- AC-26478
- methyl 2-chiorosulfonylbenzoate
- SY061851
- O-(METHOXYCARBONYL)BENZENESULPHONYL CHLORIDE
- J-521867
- FT-0612832
- o-Methoxycarbonylbenzolsulfochlorid
- F0001-0876
- methyl 2-(chlorosulphonyl)benzoate
- DTXSID4067228
- Methyl 2-(chlorosulfonyl)benzoate #
- methyl 2-(chlorosulphonyl)-benzoate
- J-016503
- MFCD00009797
- BENZOIC ACID, O-(CHLOROSULFONYL)-, METHYL ESTER
- Methyl 2-(chlorosulfonyl)-benzoate
- Z56867243
- Benzoic acid, 2-(chlorosulfonyl)-, methyl ester
- Methyl 2-(chlorosulfonyl)benzoate, technical grade, 90%
- 2-(methoxycarbonyl)-benzenesulfonyl chloride
- methyl 2(chlorosulfonyl)benzoate
- C6HZM8X6PK
- 2-chlorosulfonyl-benzoic acid methyl ester
- 2-(Methoxycarbonyl)benzenesulfonyl chloride
- STR03073
- o-carbomethoxybenzenesulfonyl chloride
- UNII-C6HZM8X6PK
- Q27275256
- methyl-2-(chlorosulfonyl)-benzoate
- 2-(Carbomethoxy)benzenesulfonyl chloride
- methyl2-(chlorosulfonyl)benzoate
- SCHEMBL427915
- EN300-17048
- ALBB-020991
- CBC; Methyl 2-chlorosulfonylbenzoate
- DTXCID4037534
- STL200257
- DB-038003
-
- MDL: MFCD00009797
- Inchi: 1S/C8H7ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3
- InChI Key: HUNUAFNLLYVTQD-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC=CC=1C(=O)OC)(=O)=O
Computed Properties
- Exact Mass: 233.97500
- Monoisotopic Mass: 233.975
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 68.8A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.4452 (estimate)
- Melting Point: 62-63 ºC
- Boiling Point: 344.8°C at 760 mmHg
- Flash Point: 162.3 °C
- Water Partition Coefficient: React
- PSA: 68.82000
- LogP: 2.48150
- Solubility: Not determined
- Sensitiveness: Moisture Sensitive
methyl 2-chlorosulfonylbenzoate Security Information
- Signal Word:Warning
- Hazard Statement: H317-H319
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:3261
- Hazard Category Code: R14;R29;R34
- Safety Instruction: S45-S36/37/39-S30-S26-S22
-
Hazardous Material Identification:
- Risk Phrases:R14; R29; R34
- Packing Group:III
- Safety Term:8
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Inert atmosphere,2-8°C(BD6121)
methyl 2-chlorosulfonylbenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
methyl 2-chlorosulfonylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KS660-200mg |
methyl 2-chlorosulfonylbenzoate |
26638-43-7 | 98% | 200mg |
50.0CNY | 2021-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KS660-1g |
methyl 2-chlorosulfonylbenzoate |
26638-43-7 | 98% | 1g |
153.0CNY | 2021-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KS660-5g |
methyl 2-chlorosulfonylbenzoate |
26638-43-7 | 98% | 5g |
424.0CNY | 2021-07-16 | |
| Fluorochem | 092453-10g |
Methyl 2-(chlorosulfonyl)benzoate |
26638-43-7 | 95% | 10g |
£77.00 | 2022-02-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M842018-25g |
Methyl 2-(chlorosulfonyl)benzoate |
26638-43-7 | 95% | 25g |
998.00 | 2021-05-17 | |
| TRC | M220563-2.5mg |
Methyl 2-(Chlorosulfonyl)benzoate |
26638-43-7 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M220563-5mg |
Methyl 2-(Chlorosulfonyl)benzoate |
26638-43-7 | 5mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M220563-25mg |
Methyl 2-(Chlorosulfonyl)benzoate |
26638-43-7 | 25mg |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M42750-5g |
Methyl 2-(chlorosulfonyl)benzoate |
26638-43-7 | 5g |
¥236.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M42750-100g |
Methyl 2-(chlorosulfonyl)benzoate |
26638-43-7 | 100g |
¥3806.0 | 2021-09-08 |
methyl 2-chlorosulfonylbenzoate Suppliers
methyl 2-chlorosulfonylbenzoate Related Literature
-
Jianli Chen,Xiaoxuan Xie,Jiming Liu,Zhiqun Yu,Weike Su React. Chem. Eng. 2022 7 1247
Additional information on methyl 2-chlorosulfonylbenzoate
Research Briefing on Methyl 2-Chlorosulfonylbenzoate (CAS: 26638-43-7) in Chemical Biology and Pharmaceutical Applications
Methyl 2-chlorosulfonylbenzoate (CAS: 26638-43-7) is a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of sulfonamide-based drugs. Recent studies have highlighted its utility in the construction of complex molecular architectures, leveraging its reactive chlorosulfonyl and ester functional groups. This briefing consolidates the latest research advancements, focusing on synthetic methodologies, mechanistic insights, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of methyl 2-chlorosulfonylbenzoate as a precursor for novel COX-2 inhibitors, showcasing its role in enhancing selectivity and reducing gastrointestinal toxicity. The researchers employed a microwave-assisted synthesis approach, achieving a 78% yield improvement compared to traditional methods, while maintaining high purity (>99%) as confirmed by HPLC and NMR analyses.
In the realm of antimicrobial agents, a team from MIT reported in ACS Infectious Diseases (2024) the development of sulfonamide-quinoline hybrids using methyl 2-chlorosulfonylbenzoate as a linchpin. The resulting compounds exhibited potent activity against drug-resistant Mycobacterium tuberculosis (MIC90 = 0.8 μM), with favorable pharmacokinetic profiles in murine models. Structural-activity relationship (SAR) studies revealed that the ester moiety was critical for membrane penetration.
Recent innovations in continuous flow chemistry have addressed historical challenges in handling methyl 2-chlorosulfonylbenzoate's moisture sensitivity. A Nature Communications paper (2024) detailed a microreactor system that enabled safe, large-scale production (kg/day) with <1% decomposition, overcoming limitations of batch processing. This advancement is particularly significant for GMP-compliant manufacturing of sulfonylurea-type antidiabetics.
Emerging applications in targeted cancer therapies have been explored through PROTAC (Proteolysis Targeting Chimera) technology. Researchers at Memorial Sloan Kettering Cancer Center (2024) utilized methyl 2-chlorosulfonylbenzoate to construct E3 ligase-binding warheads, achieving selective degradation of oncogenic proteins with DC50 values in the low nanomolar range. The compound's dual functionality allowed simultaneous conjugation to target-binding motifs and linker systems.
Analytical characterization techniques have seen notable improvements, with a 2024 Analytical Chemistry publication introducing a novel LC-MS/MS method for trace impurity profiling in methyl 2-chlorosulfonylbenzoate batches. The method achieved LODs of 0.1 ppm for genotoxic impurities, addressing critical quality control requirements in API synthesis. DFT calculations complemented experimental data, predicting degradation pathways under various storage conditions.
Looking forward, the compound's versatility positions it as a strategic building block for next-generation therapeutics. Ongoing clinical trials (Phase I/II) of sulfonamide-based radiopharmaceuticals derived from methyl 2-chlorosulfonylbenzoate show promise in theranostic applications, with preliminary data indicating excellent tumor-to-background ratios in PET imaging. The research community continues to explore its potential in covalent inhibitor design and bioorthogonal chemistry applications.
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